methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a furan ring fused with a coumarin moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent like N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: Its photoactive properties make it useful in the development of smart materials and sensors.
Mechanism of Action
The mechanism of action of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds with active sites in enzymes and proteins, thereby inhibiting their function . This interaction can disrupt normal cellular processes, leading to antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin structure but differ in their substituents.
Benzofuran derivatives: These compounds have a furan ring fused with a benzene ring, similar to the furan-coumarin fusion in the target compound.
Benzoxazole derivatives: These compounds feature a benzene ring fused with an oxazole ring, offering similar biological activities.
Uniqueness
Methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate is unique due to its specific combination of a furan ring and a coumarin moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
methyl 5-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-11-8-17(19)24-16-9-12(4-6-14(11)16)22-10-13-5-7-15(23-13)18(20)21-2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBPYPNQMBYKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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